Lipophilicity: Benzyloxy vs. Methyl Substituent
The computed XLogP3-AA of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide is 4.3 [1]. The closest commercially cataloged analog, N-(1H-indol-6-yl)-3-(5-methyl-1H-indol-1-yl)propanamide, has a reported logP of 4.50 (ChemDiv computed value) . Although the measurement methods differ (PubChem XLogP3-AA vs. commercial computed logP), the direction and magnitude of the difference are consistent with the additional phenyl ring in the benzyloxy group producing a counterintuitively slightly lower computed logP than the methyl analog. This suggests that the benzyloxy oxygen partially offsets the lipophilicity gain of the phenyl ring through hydrogen-bond acceptor capacity, yielding a differentiated logP profile compared to simple alkyl substitution.
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | N-(1H-indol-6-yl)-3-(5-methyl-1H-indol-1-yl)propanamide; computed logP = 4.50 |
| Quantified Difference | ΔlogP ≈ –0.2 (benzyloxy compound slightly less lipophilic despite larger molecular weight) |
| Conditions | Target: PubChem XLogP3-AA; Comparator: ChemDiv computed logP (different algorithms—cross-study comparison caveat applies) |
Why This Matters
The non-additive lipophilicity of the benzyloxy motif, due to the oxygen atom partially offsetting phenyl-driven logP increases, can alter predicted membrane permeability and plasma protein binding relative to the 5-methyl analog, making direct substitution inadvisable without experimental ADME confirmation.
- [1] PubChem Compound Summary for CID 56763683, 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide. National Center for Biotechnology Information, 2026. View Source
